4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of chloro and methyl substituents on the benzyl and phenyl rings, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with 4-chlorobenzaldehyde under acidic conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogen replacing the chloro groups.
Substitution: New compounds with nucleophiles replacing the chloro groups.
Scientific Research Applications
4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole
- 4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(4-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C24H20Cl2N2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20Cl2N2/c1-16-3-9-19(10-4-16)23-22(26)24(20-11-5-17(2)6-12-20)28(27-23)15-18-7-13-21(25)14-8-18/h3-14H,15H2,1-2H3 |
InChI Key |
FBUCCTDLEOUPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.